2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of human diseases . The compound also contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a bicyclic structure containing nitrogen atoms.
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine compounds are typically synthesized through ring construction from different cyclic or acyclic precursors . The pyrazolo[3,4-d]pyrimidin-1-yl group could potentially be synthesized through a Diels–Alder reaction .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .Scientific Research Applications
Imaging Agent Development
2-Fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has been explored in the development of imaging agents. Specifically, research into fluoroethoxy and fluoropropoxy substituted derivatives has demonstrated their high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating potential applications in neuroimaging and the study of neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Antimicrobial and Antituberculosis Activities
The compound's derivatives have been investigated for their antimicrobial properties. One study found that specific thiazole-aminopiperidine analogs, which share structural similarities with the compound , demonstrated promising activity against Mycobacterium tuberculosis, showcasing potential as novel antituberculosis agents (Jeankumar et al., 2013).
Antiviral Research
The research into benzamide-based 5-aminopyrazoles, closely related to this compound, has shown significant antiviral activities against the H5N1 strain of the bird flu influenza virus. This indicates the compound's potential utility in antiviral drug development (Hebishy et al., 2020).
Cancer Research and Imaging
Derivatives of this compound have been synthesized and evaluated for their potential in cancer imaging using PET. Studies have shown that introducing polar groups into fluoroethylamino pyrazolo[1,5-a]pyrimidine derivatives can affect their uptake in cancer cells, suggesting applications in tumor imaging (Xu et al., 2012).
Antimicrobial and Anticancer Properties
Novel heterocyclic compounds synthesized from this chemical have displayed significant antimicrobial and in vitro anticancer activities, providing a basis for further exploration in pharmaceutical research (Fahim et al., 2021).
Mechanism of Action
Target of Action
It’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Similar compounds, such as 2-(pyrrolidin-1-yl)pyrimidine derivatives, interact with their targets to inhibit or modulate their activity . This interaction can lead to changes in cellular processes, such as signal transduction, enzyme activity, and gene expression .
Biochemical Pathways
Given the targets of similar compounds, it can be inferred that the compound may affect pathways related to pain perception (via the vanilloid receptor 1), growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Result of Action
Similar compounds have been reported to have antioxidative and antibacterial properties . They also affect the cell cycle , which could influence cell growth and division.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c19-15-6-2-1-5-13(15)18(26)20-7-10-25-17-14(11-23-25)16(21-12-22-17)24-8-3-4-9-24/h1-2,5-6,11-12H,3-4,7-10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQHUTMXWUUYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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